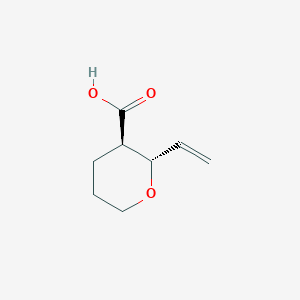

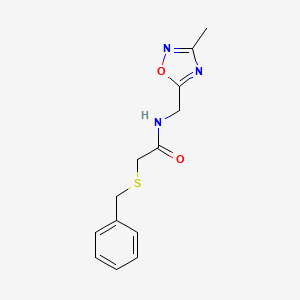

(2S,3R)-2-Ethenyloxane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R)-2-Ethenyloxane-3-carboxylic acid, also known as (S)-3-Ethoxy-4-oxo-2-azetidinecarboxylic acid or (S)-Ethyl 3-oxoazetidine-2-carboxylate, is a chemical compound that belongs to the class of azetidine carboxylic acids. It has been found to possess various biological activities, making it a potential candidate for use in the pharmaceutical industry.

Applications De Recherche Scientifique

Rhodium(I)-catalyzed Carboxylation

Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 can produce benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids. This method facilitates the preparation of various functionalized aryl- and alkenyl-carboxylic acids, indicating potential for synthesizing complex molecules including those structurally similar to (2S,3R)-2-Ethenyloxane-3-carboxylic acid (Ukai et al., 2006).

Hydrogen Bond-directed Assembly

The synthesis and solid-state structure of octa[2-(p-carboxyphenyl)ethyl] silsesquioxane showcases the utility of carboxylic acid groups in forming metal carboxylate derivatives, leading to organized hybrid metal-organic silica frameworks. This reflects the potential of carboxylic acid functionalities for generating nanostructured materials through self-organization processes (Voisin et al., 2017).

Degradable Thermosets from Renewable Bioresources

A study on the creation of bio-based, degradable thermosets using a carboxylic acid functional trimer from isosorbide and maleic anhydride cross-linking epoxidized sucrose soyate (ESS) demonstrates the integration of carboxylic acid functionalities into sustainable material development. This highlights the role of carboxylic acids in enhancing the sustainability and recyclability of materials (Ma et al., 2016).

Selective Lead(II) Extraction

The molecular design of acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks for selective lead(II) extraction underscores the application of carboxylic acid derivatives in environmental remediation and metal ion sequestration. Such compounds demonstrate higher selectivities for Pb(II) over Cu(II), illustrating the potential for specific metal ion recovery and environmental decontamination (Hayashita et al., 1999).

Oxidation of Alkenes with H2O2

The utilization of Mn(II)/pyridine-2-carboxylic acid as a catalyst for the epoxidation of electron-rich alkenes using H2O2 reveals the effectiveness of carboxylic acid derivatives in catalysis. This approach offers a high-yield, selective method for alkene oxidation under ambient conditions, demonstrating the role of carboxylic acid additives in enhancing catalytic efficiency (Dong et al., 2012).

Propriétés

IUPAC Name |

(2S,3R)-2-ethenyloxane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2,6-7H,1,3-5H2,(H,9,10)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUWZDWOUCGBFS-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(CCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1[C@@H](CCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2751363.png)

![9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2751366.png)

![2-[(4-Nitrobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2751368.png)

![3,4-difluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2751371.png)

![N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2751377.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2751379.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2751383.png)

![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenyl-4-pyrimidinol](/img/structure/B2751386.png)